molecular formula C17H20N2 B1266521 1-Benzyl-2-phenylpiperazine CAS No. 5368-33-2

1-Benzyl-2-phenylpiperazine

Cat. No.: B1266521
CAS No.: 5368-33-2
M. Wt: 252.35 g/mol
InChI Key: FELMQTQLBFMOHQ-UHFFFAOYSA-N
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Description

1-Benzyl-2-phenylpiperazine is a chemical compound belonging to the piperazine class Piperazines are a group of compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions

Safety and Hazards

While specific safety and hazard information for 1-Benzyl-2-phenylpiperazine is not available, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

Future Directions

The future directions for 1-Benzyl-2-phenylpiperazine and similar compounds could involve further exploration of their acaricidal activity. For instance, 4-substituted 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives have been found to exhibit good acaricidal activity . Therefore, it is always desirable to develop innovative agrochemicals with new modes of action and structures for spider mite control .

Biochemical Analysis

Biochemical Properties

1-Benzyl-2-phenylpiperazine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes involved in metabolic pathways, including cytochrome P450 enzymes, which are responsible for its metabolism. Additionally, this compound can bind to neurotransmitter receptors, such as serotonin and dopamine receptors, influencing their activity and modulating neurotransmission. These interactions highlight the compound’s potential impact on biochemical processes and its relevance in pharmacological research .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and concentration used. In neuronal cells, this compound has been observed to influence cell signaling pathways, particularly those involving neurotransmitters like serotonin and dopamine. By modulating these pathways, this compound can affect gene expression and cellular metabolism, leading to changes in cell function. Additionally, studies have shown that this compound can induce oxidative stress in certain cell types, impacting cell viability and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding to neurotransmitter receptors, such as serotonin and dopamine receptors, altering their conformation and activity. This binding can lead to either inhibition or activation of these receptors, depending on the specific receptor subtype and the cellular context. Furthermore, this compound can influence enzyme activity by acting as a substrate or inhibitor, thereby modulating metabolic pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over extended periods, leading to a reduction in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have mild stimulatory effects on the central nervous system, similar to those of amphetamines. At higher doses, this compound can induce toxic effects, including acute psychosis, renal toxicity, and seizures. These adverse effects highlight the importance of careful dosage regulation in experimental and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes facilitate the oxidation and subsequent breakdown of the compound, leading to the formation of various metabolites. The interaction of this compound with these enzymes can influence metabolic flux and alter the levels of specific metabolites, impacting overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Additionally, this compound can bind to plasma proteins, influencing its distribution and bioavailability in different tissues. These interactions are crucial for understanding the pharmacokinetics and therapeutic potential of the compound .

Subcellular Localization

The subcellular localization of this compound is influenced by various targeting signals and post-translational modifications. This compound can localize to specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with target biomolecules and exert its effects. The localization of this compound within cells can impact its activity and function, highlighting the importance of understanding its intracellular dynamics .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-2-phenylpiperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically yields protected piperazines, which can then be deprotected to obtain the desired compound . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also used .

Industrial Production Methods: Industrial production of this compound often involves the use of intermediates such as 4-protected-1-alkyl-2-oxo-3-phenylpiperazines. These intermediates undergo reduction and deprotection steps to yield the final product . The process is optimized for high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-phenylpiperazine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of N-oxides or other oxygenated derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of halogenated piperazines or other substituted derivatives.

Comparison with Similar Compounds

1-Benzyl-2-phenylpiperazine is part of a larger group of piperazine derivatives. Similar compounds include:

Uniqueness: this compound is unique due to its specific structural features, which confer distinct pharmacological properties. Its dual aromatic rings (benzyl and phenyl) contribute to its unique reactivity and interaction with biological targets.

Properties

IUPAC Name

1-benzyl-2-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2/c1-3-7-15(8-4-1)14-19-12-11-18-13-17(19)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELMQTQLBFMOHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1)C2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901292433
Record name 2-Phenyl-1-(phenylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901292433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5368-33-2
Record name 2-Phenyl-1-(phenylmethyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5368-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-benzyl-2-phenyl-
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Record name NSC70400
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Record name 2-Phenyl-1-(phenylmethyl)piperazine
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Record name 1-benzyl-2-phenylpiperazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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